vBRIDP

phosphine ligand stability air-stable phosphine palladium catalysis

vBRIDP (1,1-Diphenyl-2-(di-tert-butylphosphino)propene, CAS 384842-25-5) is a 2,2-diphenylvinylphosphine ligand belonging to the BRIDP (Bidentate Resistant to Degradation by air) family developed by Takasago International Corporation. It is a sterically demanding, electron-rich trialkylphosphine characterized by two tert-butyl groups on the phosphorus atom and a 1,1-diphenylvinyl backbone, giving it a molecular formula of C23H31P and a molecular weight of 338.47 g/mol.

Molecular Formula C23H31P
Molecular Weight 338.5 g/mol
CAS No. 384842-25-5
Cat. No. B1601661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamevBRIDP
CAS384842-25-5
Molecular FormulaC23H31P
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C
InChIInChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3
InChIKeyCYGZMOQFIMJEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





vBRIDP (CAS 384842-25-5): Structural Identity and Baseline Properties of a Takasago BRIDP Phosphine Ligand for Palladium Catalysis


vBRIDP (1,1-Diphenyl-2-(di-tert-butylphosphino)propene, CAS 384842-25-5) is a 2,2-diphenylvinylphosphine ligand belonging to the BRIDP (Bidentate Resistant to Degradation by air) family developed by Takasago International Corporation [1]. It is a sterically demanding, electron-rich trialkylphosphine characterized by two tert-butyl groups on the phosphorus atom and a 1,1-diphenylvinyl backbone, giving it a molecular formula of C23H31P and a molecular weight of 338.47 g/mol [2]. Commercially, the compound is available in purities exceeding 97% (Sigma-Aldrich) or >98.0% (HPLC, TCI), and appears as a white to light yellow crystalline solid with a melting point of 130–133 °C . It is primarily sold as a research chemical under a technical tie-up with Takasago, protected by patent US6455720 [3].

Why a Generic Phosphine Ligand Cannot Substitute for vBRIDP (CAS 384842-25-5) in Palladium-Catalyzed Cross-Coupling Workflows


Phosphine ligands in palladium-catalyzed cross-coupling are not functionally interchangeable; subtle variations in steric bulk and electronic properties can dictate catalytic activity, chemoselectivity, and catalyst lifetime [1]. vBRIDP occupies a specific niche among bulky, electron-rich phosphines due to its unique 2,2-diphenylvinyl backbone, which confers air stability despite high electron density—a property not shared by similarly electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)3), which is pyrophoric [2]. Within the BRIDP family itself, the tert-butyl substituents on vBRIDP confer different steric and electronic properties compared to the cyclohexyl analog Cy-vBRIDP, leading to divergent catalytic performance in specific coupling reactions [3]. Furthermore, unlike Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos) that typically act as monodentate ligands but can participate in biaryl-Pd interactions, vBRIDP's diarylvinyl architecture stabilizes palladium intermediates through a distinct cis-aryl interaction, potentially affecting both turnover frequency and catalyst resting states [4]. Substituting vBRIDP with a generic phosphine without quantitative performance validation risks reduced yield, lower turnover numbers, or complete reaction failure, particularly in demanding substrates such as deactivated aryl chlorides.

Quantitative Differentiation Guide for vBRIDP (CAS 384842-25-5) Against In-Class Phosphine Ligand Comparators


Air Stability of an Electron-Rich Phosphine: vBRIDP vs. P(t-Bu)3 and Related Trialkylphosphines

vBRIDP is reported to maintain air stability despite possessing high electron density on the phosphorus center, a property that distinguishes it from comparably electron-rich trialkylphosphines such as tri-tert-butylphosphine (P(t-Bu)3), which is pyrophoric and requires rigorous inert-atmosphere handling [1]. The 2,2-diphenylvinyl backbone prevents oxidation to the corresponding phosphine oxide through a structural mechanism involving the cis-phenyl ring, as described in the foundational BRIDP ligand design review [2]. While no direct quantitative oxidation kinetic comparison (e.g., half-life under standardized O2 exposure) was located in the open literature for vBRIDP vs. P(t-Bu)3, the qualitative differentiation is consistently emphasized across primary publications and commercial technical documentation .

phosphine ligand stability air-stable phosphine palladium catalysis ligand oxidation resistance

High Turnover Numbers in Suzuki–Miyaura Coupling: vBRIDP-Palladium Complex Performance

Well-defined diphenylvinylphosphine-palladium complexes incorporating the vBRIDP scaffold have been synthesized and characterized by X-ray crystallography [1]. These complexes catalyze the Suzuki–Miyaura reaction of aryl bromides with turnover numbers (TON) reaching up to 196,000, and aryl chlorides with TON up to 50,000, demonstrating high catalytic productivity per palladium center [2]. The complexes were confirmed to be air- and moisture-stable and preparable on a gram scale [3]. While direct head-to-head TON comparisons with SPhos, XPhos, or RuPhos under identical conditions are not available in the primary literature, these TON values place vBRIDP-derived catalysts among the highly productive systems reported for Suzuki–Miyaura coupling of aryl halides.

turnover number TON Suzuki-Miyaura coupling palladium catalyst catalyst productivity

Multi-Reaction Versatility: vBRIDP Scope Across Palladium-Catalyzed Cross-Coupling Types

vBRIDP is commercially documented as a competent ligand for at least seven distinct palladium-catalyzed cross-coupling reaction classes: Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Sonogashira, Negishi, Stille, and Hiyama couplings, as well as aryl etherification and carbonylation reactions . This broad scope is explicitly stated in authoritative vendor technical datasheets (Sigma-Aldrich, TCI) and supported by the primary literature describing effective catalysis of aryl bromides and chlorides in both C–C and C–N bond-forming reactions [1]. In contrast, many widely used phosphine ligands (e.g., SPhos is optimized primarily for Suzuki-Miyaura and Buchwald-Hartwig; XPhos for sterically demanding Suzuki couplings) have a more focused application scope, though direct quantitative breadth-of-scope comparisons across a standardized substrate panel are not available in the public domain.

cross-coupling C-C bond formation C-N bond formation Buchwald-Hartwig amination Heck reaction Sonogashira coupling

Steric and Electronic Differentiation Within the BRIDP Family: vBRIDP (tBu) vs. Cy-vBRIDP (Cy) Substituent Effects

Within the BRIDP ligand family, the nature of the phosphorus substituent significantly influences catalytic performance. The 2011 review by Suzuki et al. explicitly compares the characteristics of Pd/BRIDP complexes bearing tert-butyl groups (vBRIDP, CAS 384842-25-5) versus cyclohexyl groups (Cy-vBRIDP, CAS 384842-24-4), describing how substituent choice affects both steric bulk and electronic donation at the metal center [1]. The tert-butyl groups in vBRIDP provide a smaller cone angle but higher electron-donating ability compared to cyclohexyl groups, which may favor different substrate classes or coupling types [2]. This intra-family comparison provides a rational basis for selecting vBRIDP over Cy-vBRIDP when maximizing electron density at palladium is desired for oxidative addition of less reactive electrophiles such as deactivated aryl chlorides.

phosphine ligand design steric effects electronic effects tBu vs Cy substituent structure-activity relationship

Industrial Validation: BRIDP Ligand Deployment in Organic Photoconductor (OPC) Manufacturing

Takasago International Corporation has publicly disclosed the successful application of BRIDP ligands, including vBRIDP, to the efficient industrial manufacturing of organic photoconductors (OPCs) via palladium-catalyzed N-arylation of amines [1]. This represents a validated, scaled application of the BRIDP ligand class in an industrial process setting, demonstrating that the air stability and catalytic performance observed at laboratory scale translate to commercially viable production environments [2]. This industrial deployment credential is not commonly disclosed for many competing academic phosphine ligands, providing an additional layer of practical validation for users considering large-scale or process chemistry applications.

organic photoconductor OPC industrial catalysis arylamination Takasago

Recommended Application Scenarios for vBRIDP (CAS 384842-25-5) Based on Evidence-Based Differentiation


High-Throughput Screening and Benchtop Convenience: Exploiting Air Stability

Research groups performing parallel synthesis or high-throughput catalytic screening benefit from vBRIDP's air stability, as documented in the primary BRIDP ligand design review [1]. Unlike pyrophoric trialkylphosphines such as P(t-Bu)3, vBRIDP can be weighed and handled on the benchtop without specialized glovebox equipment, reducing experimental setup time and minimizing ligand degradation-related reproducibility issues . This scenario is particularly relevant for medicinal chemistry teams conducting broad substrate scope explorations where rapid, reliable catalyst preparation is essential.

Palladium-Catalyzed Amination of Deactivated Aryl Chlorides

The high electron density conferred by the di-tert-butylphosphino group in vBRIDP makes it well-suited for Buchwald-Hartwig amination reactions involving electron-rich or sterically hindered aryl chlorides that are challenging substrates for less electron-donating ligands [1]. The primary research article by Suzuki et al. (2007) demonstrates effective coupling of aryl bromides and chlorides with amines using diarylvinylphosphine/Pd catalyst systems . When high turnover is required, the well-defined Pd-vBRIDP complex has demonstrated TON up to 50,000 for aryl chlorides in Suzuki-Miyaura coupling, suggesting robust catalytic activity that may extend to amination reactions [2].

Multi-Step Synthetic Sequences Requiring a Single Ligand Platform

Process chemistry groups synthesizing complex targets that require multiple distinct cross-coupling steps (e.g., a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination and a Sonogashira alkynylation) can leverage vBRIDP's broad documented reaction scope to maintain a single ligand across transformations [1]. This minimizes the number of ligands requiring analytical method development, impurity profiling, and quality control, streamlining process development and regulatory documentation for pharmaceutical intermediate production [2].

Scalable N-Arylation for Electronic Materials: Organic Photoconductor Synthesis

Based on Takasago's disclosed industrial application of BRIDP ligands in OPC manufacturing [1], process development teams working on electronic materials (e.g., hole-transport materials, organic semiconductors) should consider vBRIDP when developing scalable N-arylation routes to triarylamine-based materials. The industrial precedent reduces the perceived risk of adopting this ligand class for large-scale electronic material production compared to academically developed alternatives lacking manufacturing validation .

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